Isomer-Specific Retro-Diels–Alder Kinetics: endo-DCPD Decomposes Faster than exo-DCPD to Generate Cyclopentadiene Monomer
Thermal reversion of dicyclopentadiene to cyclopentadiene monomer is isomer-dependent. Gas-phase kinetic studies demonstrate that endo-DCPD, the predominant commercial isomer, undergoes retro-Diels–Alder decomposition with a significantly lower activation energy than the exo-isomer, enabling controlled monomer generation at industrially relevant temperatures [1].
| Evidence Dimension | First-order rate constants (Arrhenius parameters) for thermal retro-Diels–Alder decomposition |
|---|---|
| Target Compound Data | k(endo) = 10^13.01 exp(−33.97 kcal·mol⁻¹/RT) s⁻¹ |
| Comparator Or Baseline | k(exo) = 10^13.72 exp(−38.49 kcal·mol⁻¹/RT) s⁻¹ |
| Quantified Difference | Activation energy difference ΔEa = 4.52 kcal·mol⁻¹ (endo decomposes faster); exo-DCPD distills unchanged at 170°C whereas endo-DCPD decomposes at 140°C |
| Conditions | Gas-phase stirred flow reactor; kinetic analysis of unimolecular decomposition |
Why This Matters
Process engineers requiring controlled cyclopentadiene release for Diels–Alder reactions must account for isomer composition to avoid unplanned monomer generation or thermal runaway, making endo-rich technical DCPD the preferred feedstock for applications where facile depolymerization is desired.
- [1] Herndon WC, Grayson CR, Manion JM. Retro-Diels–Alder reactions. III. Kinetics of the thermal decompositions of exo- and endo-dicyclopentadiene. The Journal of Organic Chemistry. 1967;32(3):526-529. doi:10.1021/jo01278a003. View Source
